Myrianthic acid
Overview
Description
Myrianthic acid is a natural triterpenoid compound . It is found in several plants, including Rosa laevigata and Campsis grandiflora . It has been reported to show inhibitory activities on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins at a 50 uM concentration . It also shows anticancer activities .
Synthesis Analysis
The synthesis of myristic acid derivatives, which are structurally similar to myrianthic acid, has been reported . Myristic acid is converted into myristoyl chloride, which is then coupled with aryl amines to yield the corresponding myristic acid derivatives . The compounds are purified and characterized via FTIR, NMR, and HRMS spectral analyses .
Molecular Structure Analysis
Myrianthic acid has a molecular formula of C30H48O6 . It consists of 88 bonds in total, including 40 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .
Physical And Chemical Properties Analysis
Myrianthic acid has a molecular weight of 504.7 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 freely rotating bonds . The computed properties include an XLogP3-AA of 4.3, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .
Scientific Research Applications
Phytochemical and Antimicrobial Applications
Myrianthic acid, identified in the phytochemical study of Pulicaria undulata, has been investigated for its antimicrobial and antiquorum-sensing activities. The study found that phenolic compounds, including myrianthic acid, exhibited notable antimicrobial properties, suggesting its potential application in the development of antimicrobial agents. This highlights myrianthic acid's role in the phytochemical defense mechanisms of plants and its possible use in medicine to combat microbial infections (Abdel Bar et al., 2018).
Anti-platelet and Anti-inflammatory Properties
Research on the leaves of Campsis grandiflora revealed that myrianthic acid, along with other pentacyclic triterpenoids, demonstrates significant anti-platelet activity. This activity is comparable to that of acetylsalicylic acid, commonly known as aspirin, on epinephrine-induced platelet aggregation. These findings suggest a potential for myrianthic acid in the development of new anti-platelet and anti-inflammatory therapies, which could be beneficial in preventing thrombosis and cardiovascular diseases (Jin et al., 2004).
Antioxidant Activity
Myrianthic acid has been identified as a component of various plants with antioxidant properties. Antioxidants are crucial for protecting the body from oxidative stress and free radicals, which are linked to chronic diseases such as cancer and heart disease. The presence of myrianthic acid in these plants supports their traditional use in herbal medicine and suggests a potential application in the development of natural antioxidant supplements or drugs (Harley et al., 2020).
Cytotoxic Activity
A study on the unripe fruits of Rubus coreanus Miq. identified myrianthic acid as one of the triterpenoids with cytotoxic activity against human colon carcinoma cells. This activity indicates the potential use of myrianthic acid in cancer research, particularly in the development of new chemotherapeutic agents aimed at targeting specific cancer cell lines with minimal side effects (Lee et al., 2007).
Safety And Hazards
Myrianthic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKATFNRPZIIU-MGBZEVKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984221 | |
Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myrianthic acid | |
CAS RN |
89786-84-5, 65669-84-3 | |
Record name | Myrianthic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89786-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myrianthic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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